molecular formula C44H56O2 B2528426 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate CAS No. 1092777-13-3

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate

Cat. No. B2528426
CAS RN: 1092777-13-3
M. Wt: 616.93
InChI Key: HWPKACQLFFCDBD-ZBJSNUHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate is a useful research compound. Its molecular formula is C44H56O2 and its molecular weight is 616.93. The purity is usually 95%.
BenchChem offers high-quality [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

(E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(anthracen-9-yl)acrylate: exhibits antioxidant activity due to its structural components. The presence of phenolic moieties, such as the anthracene group, contributes to its ability to scavenge free radicals and protect cells from oxidative damage. Researchers have explored its potential as a natural antioxidant in food preservation, cosmetics, and pharmaceutical formulations .

Anti-Inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. By modulating inflammatory pathways, it may help mitigate inflammation-related diseases. Researchers have studied its effects on cytokine production, NF-κB signaling, and COX-2 expression. Further research is needed to fully understand its mechanisms and therapeutic potential .

Anticancer Activity

Preclinical studies suggest that this compound may have anticancer effects. It could inhibit cancer cell proliferation, induce apoptosis, and interfere with tumor growth. Its unique structure makes it an interesting candidate for further investigation in cancer therapy .

Neuroprotective Potential

Given its resemblance to natural compounds like ferulic acid, this compound might offer neuroprotective benefits. Researchers have explored its effects on neuronal cells, oxidative stress, and neuroinflammation. Its ability to cross the blood-brain barrier warrants attention for potential neurodegenerative disease treatments .

Antimicrobial Applications

The compound’s structural features may contribute to antimicrobial activity. Researchers have evaluated its effects against bacteria, fungi, and viruses. It could find applications in developing novel antimicrobial agents or as a natural preservative .

Fluorescence Sensing

Coumarin-based compounds, including this one, have been investigated as fluorescence sensors. Their intramolecular charge transfer character makes them suitable for detecting specific analytes. Researchers have explored their use in environmental monitoring and biomedical diagnostics .

properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H56O2/c1-29(2)11-10-12-30(3)39-20-21-40-38-18-17-33-28-34(23-25-43(33,4)41(38)24-26-44(39,40)5)46-42(45)22-19-37-35-15-8-6-13-31(35)27-32-14-7-9-16-36(32)37/h6-9,13-17,19,22,27,29-30,34,38-41H,10-12,18,20-21,23-26,28H2,1-5H3/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPKACQLFFCDBD-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=C6C=CC=CC6=CC7=CC=CC=C75)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)/C=C/C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H56O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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